molecular formula C18H22N2O3S B5775458 N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5775458
M. Wt: 346.4 g/mol
InChI Key: FVFDIAJGTUMJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 19491, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonylurea compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 involves the inhibition of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This results in depolarization of the beta cell membrane and subsequent calcium influx, leading to insulin secretion. N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been found to have various biochemical and physiological effects. It has been shown to stimulate insulin secretion from pancreatic beta cells, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 in lab experiments is its specificity for KATP channels in pancreatic beta cells. This allows for precise control of insulin secretion and glucose metabolism. However, one limitation of using N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.

Future Directions

There are several future directions for research on N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 for neuroprotection. Additionally, research on the long-term safety and efficacy of N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 is needed to determine its potential as a therapeutic agent for diabetes and other metabolic disorders.

Synthesis Methods

The synthesis of N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 involves several steps. The starting material for the synthesis is 2,3-dimethylaniline, which is reacted with chloroacetyl chloride to form N-(2,3-dimethylphenyl)acetamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form N~1~,N~1~-dimethyl-N-(2,3-dimethylphenyl)acetamide. The final step involves the reaction of N~1~,N~1~-dimethyl-N-(2,3-dimethylphenyl)acetamide with phenylsulfonyl chloride to form N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491.

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been extensively studied for its potential use in scientific research. It has been found to have various applications in the field of diabetes research. N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose tolerance in animal models of diabetes. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-9-8-12-17(15(14)2)20(13-18(21)19(3)4)24(22,23)16-10-6-5-7-11-16/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFDIAJGTUMJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)N(C)C)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,3-dimethylphenyl)-N,N-dimethyl-N~2~-(phenylsulfonyl)glycinamide

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